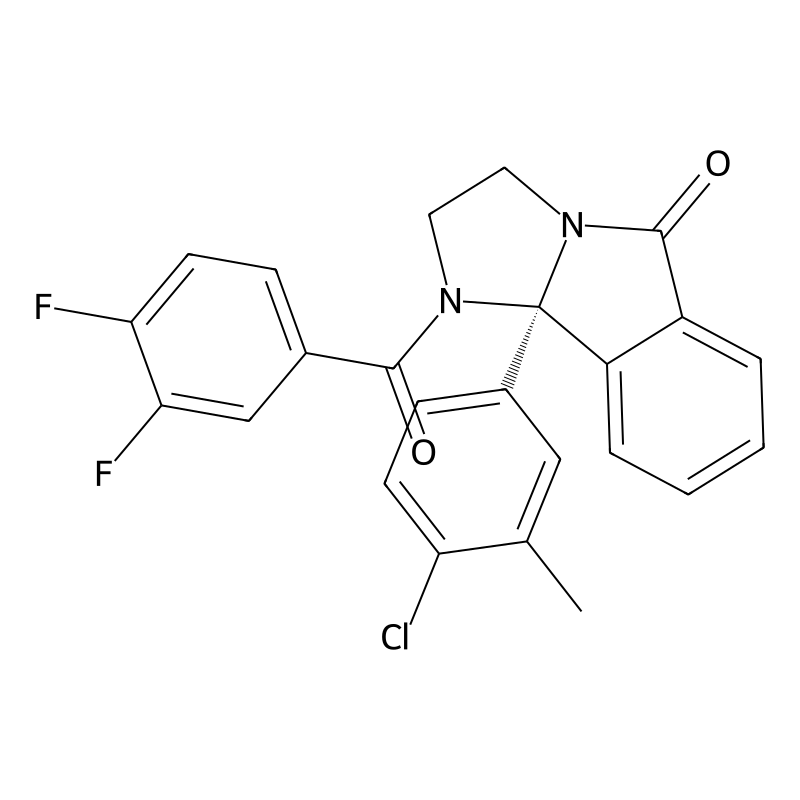

(9Bs)-9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

The compound (9Bs)-9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one is a complex organic molecule characterized by its unique structure and specific functional groups. It has a molecular formula of and a molecular weight of approximately 438.9 g/mol. The compound features an imidazoisoindole core, which is significant in medicinal chemistry due to its potential biological activities. The presence of the chloro and difluorobenzoyl substituents contributes to its unique chemical properties and biological interactions.

- Nucleophilic substitutions: The presence of halogen atoms (chlorine and fluorine) allows for nucleophilic substitution reactions.

- Electrophilic aromatic substitution: The aromatic rings can undergo electrophilic substitution, leading to further functionalization.

- Reduction reactions: The imidazole ring can be reduced under specific conditions to yield derivatives with altered biological activities.

These reactions make the compound versatile for further synthetic modifications aimed at enhancing its pharmacological properties.

Research indicates that (9Bs)-9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one exhibits promising biological activity as a negative allosteric modulator of certain receptors. Specifically, it has been studied for its effects on the muscarinic acetylcholine receptor subtype 5, showing potential in modulating neurotransmission pathways. Such activity may have implications in treating neurological disorders.

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the imidazoisoindole core: This may involve cyclization reactions starting from simpler precursors.

- Introduction of substituents: The chloro and difluorobenzoyl groups are introduced through electrophilic aromatic substitution or acylation methods.

- Purification and characterization: Techniques such as chromatography are employed to isolate the product, followed by spectroscopic methods (NMR, MS) for structural confirmation.

A notable synthesis route reported yields the target compound with an 80.7% yield using optimized conditions .

This compound has potential applications in:

- Pharmaceutical development: Due to its activity as a modulator of neurotransmitter receptors, it may be explored for treating conditions such as anxiety or schizophrenia.

- Research tools: It can serve as a chemical probe in studies involving muscarinic receptor signaling pathways.

Interaction studies have revealed that (9Bs)-9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one interacts selectively with specific receptor subtypes. Its negative allosteric modulation suggests it could alter receptor activity without directly competing with endogenous ligands. This behavior is critical for developing drugs that minimize side effects while maintaining therapeutic efficacy.

Several compounds share structural similarities with (9Bs)-9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one, including:

- VU 0409106

- VU 0409551

- ML375

Comparison TableCompound Name Structure Type Key Features Unique Aspects (9Bs)-9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one Imidazoisoindole Negative allosteric modulator of M5 Specific halogen substitutions VU 0409106 Imidazoquinoline Modulates M5 and M1 receptors Different core structure VU 0409551 Imidazopyridine Selective for M5 receptors Variability in receptor selectivity ML375 Imidazoisoindole Negative allosteric modulator Different substituents

| Compound Name | Structure Type | Key Features | Unique Aspects |

|---|---|---|---|

| (9Bs)-9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one | Imidazoisoindole | Negative allosteric modulator of M5 | Specific halogen substitutions |

| VU 0409106 | Imidazoquinoline | Modulates M5 and M1 receptors | Different core structure |

| VU 0409551 | Imidazopyridine | Selective for M5 receptors | Variability in receptor selectivity |

| ML375 | Imidazoisoindole | Negative allosteric modulator | Different substituents |

The uniqueness of (9Bs)-9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one lies in its specific halogenated substituents and their impact on biological activity compared to similar compounds.